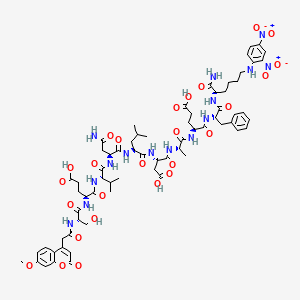

Mca-SEVNLDAEFK(Dnp)-NH2

Description

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H89N15O26/c1-33(2)24-45(77-66(101)47(30-52(69)85)80-68(103)58(34(3)4)81-62(97)44(20-22-55(89)90)76-67(102)49(32-84)73-53(86)26-37-27-57(93)109-51-29-39(108-6)16-17-40(37)51)64(99)79-48(31-56(91)92)63(98)72-35(5)60(95)75-43(19-21-54(87)88)61(96)78-46(25-36-12-8-7-9-13-36)65(100)74-42(59(70)94)14-10-11-23-71-41-18-15-38(82(104)105)28-50(41)83(106)107/h7-9,12-13,15-18,27-29,33-35,42-49,58,71,84H,10-11,14,19-26,30-32H2,1-6H3,(H2,69,85)(H2,70,94)(H,72,98)(H,73,86)(H,74,100)(H,75,95)(H,76,102)(H,77,101)(H,78,96)(H,79,99)(H,80,103)(H,81,97)(H,87,88)(H,89,90)(H,91,92)/t35-,42-,43-,44-,45-,46-,47-,48-,49-,58-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUYBLXUXZOXPL-PKEZMKBBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H89N15O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1532.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Measuring BACE-1 Activity Using the Fluorogenic Substrate Mca-SEVNLDAEFK(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of the fluorogenic substrate, Mca-SEVNLDAEFK(Dnp)-NH2, for the accurate and sensitive measurement of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) activity. This guide covers the core principles of the assay, detailed experimental protocols, and data presentation for effective analysis.

Introduction to BACE-1 and the this compound Substrate

Beta-secretase 1 (BACE-1) is a key aspartic protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[1][2][3] This cleavage event is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[4] Consequently, BACE-1 is a prime therapeutic target for the development of disease-modifying drugs.

The this compound peptide is a highly specific and sensitive fluorogenic substrate designed for monitoring BACE-1 activity.[5] It incorporates the "Swedish" mutation of the APP β-secretase cleavage site, which enhances its recognition and cleavage by BACE-1. The peptide is flanked by a fluorescent donor, 7-methoxycoumarin (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of the Mca group is quenched by the Dnp group through Fluorescence Resonance Energy Transfer (FRET).[5] Upon cleavage by BACE-1 between the Leucine (L) and Aspartic acid (D) residues, the Mca fluorophore is separated from the Dnp quencher, leading to a detectable increase in fluorescence intensity. This increase is directly proportional to the enzymatic activity of BACE-1.

Quantitative Data for Assay Design

For reproducible and accurate BACE-1 activity measurements, it is crucial to consider the following optimized parameters and the inhibitory activity of known compounds.

Table 1: Optimal BACE-1 Assay Conditions

| Parameter | Recommended Value/Range | Notes |

| pH | 4.5 | BACE-1 exhibits optimal activity in an acidic environment, consistent with its localization in endosomes. |

| Temperature | 37°C | Standard physiological temperature for enzymatic assays. |

| Excitation Wavelength | 320-328 nm | Optimal for the Mca fluorophore. |

| Emission Wavelength | 393-420 nm | Wavelength for detecting the fluorescence of cleaved Mca. |

| Substrate Concentration | 10-20 µM | A starting point for kinetic assays; should be optimized based on the specific enzyme concentration and experimental goals. |

| Enzyme Concentration | 1-10 nM | Dependent on the purity and specific activity of the BACE-1 preparation. |

| Incubation Time | 30-60 minutes | For endpoint assays; kinetic assays will monitor fluorescence over time. |

Table 2: IC50 Values of Known BACE-1 Inhibitors

The following table provides a reference for the potency of commonly used BACE-1 inhibitors as measured by FRET-based assays. Note that IC50 values can vary depending on the specific assay conditions.

| Inhibitor | Reported IC50 (nM) | Reference |

| BACE-1 inhibitor IV | 45 | [3] |

| Verubecestat (MK-8931) | 2.2 | [6] |

| Lanabecestat (AZD3293) | 4 | |

| FAH65 | 10-30 |

Experimental Protocols

This section outlines a detailed methodology for performing a BACE-1 activity assay using this compound in a 96-well plate format, suitable for both kinetic and endpoint measurements.

Materials and Reagents

-

Recombinant human BACE-1 enzyme

-

This compound substrate

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

BACE-1 inhibitor (positive control for inhibition)

-

DMSO (for dissolving substrate and inhibitors)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

Reagent Preparation

-

Assay Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.5.

-

BACE-1 Enzyme Stock Solution: Reconstitute lyophilized BACE-1 in assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1 mM. Store at -20°C, protected from light.

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of a known BACE-1 inhibitor in DMSO. Store at -20°C.

Assay Procedure

-

Prepare Working Solutions:

-

BACE-1 Working Solution: Dilute the BACE-1 stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration, typically 2-20 nM). Keep on ice.

-

Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration, typically 20-40 µM).

-

Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer containing a constant final percentage of DMSO (typically ≤1%).

-

-

Plate Setup (per well):

-

Blank (No Enzyme): 50 µL of assay buffer + 50 µL of substrate working solution.

-

Positive Control (No Inhibitor): 50 µL of BACE-1 working solution + 50 µL of substrate working solution.

-

Inhibitor Wells: 50 µL of BACE-1 working solution + 50 µL of inhibitor dilution.

-

-

Assay Execution:

-

Add 50 µL of the appropriate solutions (assay buffer or BACE-1 working solution, with or without inhibitor) to the wells of the 96-well plate.

-

Initiate the reaction by adding 50 µL of the substrate working solution to all wells.

-

Mix gently by pipetting or orbital shaking for 30 seconds.

-

-

Fluorescence Measurement:

-

Kinetic Assay: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at an excitation wavelength of ~325 nm and an emission wavelength of ~400 nm.

-

Endpoint Assay: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light. After incubation, measure the final fluorescence intensity.

-

Data Analysis

-

Blank Subtraction: Subtract the average fluorescence of the blank wells from all other measurements.

-

Kinetic Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.

-

Inhibitor Analysis: Plot the percentage of BACE-1 inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Processes

To further aid in the understanding of the BACE-1 assay and its biological context, the following diagrams illustrate the core signaling pathway, the experimental workflow, and the logical relationship of the FRET-based detection mechanism.

Caption: Amyloid Precursor Protein (APP) processing by BACE-1.

Caption: Experimental workflow for the BACE-1 activity assay.

Caption: FRET mechanism of the this compound substrate.

References

- 1. researchgate.net [researchgate.net]

- 2. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression and Processing of Amyloid Precursor Protein in Vascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Mca-SEVNLDAEFK(Dnp)-NH2: A Key Fluorogenic Substrate in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mca-SEVNLDAEFK(Dnp)-NH2 is a highly specific, fluorogenic peptide substrate crucial for the study of β-secretase (BACE-1), an enzyme central to the pathogenesis of Alzheimer's disease. This technical guide provides a comprehensive overview of the structure, properties, and applications of this substrate. It details experimental protocols for its use in BACE-1 activity and inhibition assays, presents key quantitative data, and visualizes the underlying biochemical pathways and experimental workflows. This document serves as an essential resource for researchers and professionals in neurodegenerative disease research and drug development, facilitating a deeper understanding and effective utilization of this critical research tool.

Introduction

This compound is a synthetic peptide that has become an indispensable tool in the investigation of Alzheimer's disease. Its design is based on the "Swedish" mutation (KM/NL) of the amyloid precursor protein (APP), which is known to be a preferred cleavage site for the β-secretase enzyme, BACE-1.[1] The cleavage of APP by BACE-1 is the rate-limiting step in the production of amyloid-β (Aβ) peptides, the primary component of the amyloid plaques found in the brains of Alzheimer's patients.

The utility of this compound lies in its clever application of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor, 7-methoxycoumarin-4-yl-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of Mca and Dnp allows for efficient quenching of the Mca fluorescence.[2] However, upon enzymatic cleavage by BACE-1 between the Leucine (L) and Aspartic Acid (D) residues, the Mca fluorophore is liberated from the quenching effect of the Dnp group, resulting in a significant and measurable increase in fluorescence.[1] This direct correlation between enzymatic activity and fluorescence signal provides a sensitive and continuous method for assaying BACE-1 activity and for screening potential inhibitors.

Structure and Properties

The fundamental characteristics of this compound are summarized in the tables below, providing essential information for its handling, storage, and use in experimental settings.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Full Name | (7-Methoxycoumarin-4-yl)acetyl-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(2,4-dinitrophenyl)-NH2 | N/A |

| Molecular Formula | C₇₄H₉₅N₁₅O₂₄ | N/A |

| Molecular Weight | 1634.65 g/mol | N/A |

| Appearance | Lyophilized powder | [3] |

| Storage | Store at -20°C, keep desiccated. Stable for at least 36 months in lyophilized form. | [3] |

| Solubility | Soluble in DMSO | N/A |

Table 2: Spectroscopic Properties

| Property | Wavelength (nm) | Reference |

| Excitation Maximum (Mca) | ~325 | [4] |

| Emission Maximum (Mca) | ~393 | [4] |

Mechanism of Action: FRET-Based Detection of BACE-1 Activity

The functionality of this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). This process involves the non-radiative transfer of energy from an excited state donor fluorophore (Mca) to a nearby acceptor molecule (Dnp).

Caption: FRET mechanism of this compound for BACE-1 activity detection.

In its uncleaved state, the Mca fluorophore and Dnp quencher are held in close proximity by the peptide backbone. When the Mca group is excited by light at approximately 325 nm, the absorbed energy is transferred to the Dnp molecule instead of being emitted as fluorescence. Upon cleavage of the peptide by BACE-1 at the Leu-Asp bond, the Mca-containing fragment is released, separating it from the Dnp quencher. This separation disrupts the FRET process, leading to a significant increase in the fluorescence emission of Mca at around 393 nm. The rate of this fluorescence increase is directly proportional to the rate of substrate cleavage and thus to the enzymatic activity of BACE-1.

Role in the Amyloid Precursor Protein (APP) Processing Pathway

BACE-1 plays a critical, initiating role in the amyloidogenic pathway of APP processing, a central process in the pathology of Alzheimer's disease.[5] The diagram below illustrates this pathway and the significance of BACE-1 cleavage.

Caption: Amyloid Precursor Protein (APP) processing pathways.

As depicted, APP can be processed via two main pathways. In the non-amyloidogenic pathway, APP is cleaved by α-secretase within the Aβ domain, which precludes the formation of the Aβ peptide.[6] In contrast, the amyloidogenic pathway is initiated by the cleavage of APP by BACE-1, which generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[5] The C99 fragment is subsequently cleaved by γ-secretase to release the Aβ peptide and the APP intracellular domain (AICD).[6] The ability to accurately measure BACE-1 activity using substrates like this compound is therefore fundamental to understanding and therapeutically targeting this pathological cascade.

Experimental Protocols

The following section provides a detailed methodology for a typical BACE-1 inhibition assay using this compound.

Reagents and Materials

-

Recombinant human BACE-1 (e.g., from R&D Systems or similar)

-

This compound substrate

-

BACE-1 Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

BACE-1 Stop Solution: 2.5 M Sodium Acetate

-

Test compounds (potential BACE-1 inhibitors)

-

DMSO (for dissolving substrate and test compounds)

-

Black 96-well or 384-well microplates (for fluorescence assays)

-

Fluorescence microplate reader with excitation at ~325 nm and emission detection at ~393 nm

Preparation of Solutions

-

BACE-1 Enzyme Stock Solution: Reconstitute lyophilized BACE-1 in the assay buffer to a desired stock concentration (e.g., 1 unit/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C, protected from light.

-

Working Substrate Solution: Dilute the substrate stock solution in BACE-1 assay buffer to the desired final concentration for the assay (e.g., 10 µM).

-

Test Compound Solutions: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in assay buffer to the desired concentrations for the inhibition assay. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).

BACE-1 Inhibition Assay Protocol

The following protocol is for a 96-well plate format and can be adapted for 384-well plates.

-

Plate Setup:

-

Blank wells: Add assay buffer only.

-

Control wells (100% activity): Add assay buffer and BACE-1 enzyme.

-

Test wells: Add diluted test compound and BACE-1 enzyme.

-

-

Assay Procedure: a. To each well, add the appropriate components as per the plate setup (e.g., 50 µL of assay buffer or test compound solution). b. Add 25 µL of the diluted BACE-1 enzyme solution to the control and test wells. c. Pre-incubate the plate at 37°C for 10-15 minutes. d. Initiate the enzymatic reaction by adding 25 µL of the working substrate solution to all wells. e. Immediately place the plate in the fluorescence microplate reader.

-

Data Acquisition:

-

Measure the fluorescence intensity (Excitation: 325 nm, Emission: 393 nm) at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes (kinetic assay).

-

Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes), then stop the reaction by adding a stop solution (e.g., 25 µL of 2.5 M Sodium Acetate) and read the final fluorescence.

-

-

Data Analysis: a. Subtract the background fluorescence (from blank wells) from all readings. b. For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each well. c. Calculate the percentage of BACE-1 inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Rate of test well / Rate of control well)) d. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates the workflow for a typical BACE-1 inhibition screening assay.

Caption: Workflow for a BACE-1 inhibition assay using this compound.

Quantitative Data

The following tables summarize key quantitative parameters related to the use of this compound in BACE-1 assays. It is important to note that specific kinetic values can vary depending on the exact assay conditions (e.g., buffer composition, temperature, pH).

Table 3: Kinetic Parameters for BACE-1 with FRET Substrates

| Substrate | Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Similar APP-based FRET substrate | Recombinant Human BACE-1 | ~10-15 | N/A | N/A | [4] |

Note: Specific Km and kcat values for this compound are not consistently reported across the literature and should be determined empirically under specific experimental conditions.

Table 4: IC₅₀ Values of Known BACE-1 Inhibitors Determined with FRET Assays

| Inhibitor | IC₅₀ (nM) | Assay Substrate | Reference |

| β-Secretase Inhibitor IV | ~15-30 | Similar FRET Substrates | [7] |

| Verubecestat | 2.2 | FRET Assay | [8] |

| Elenbecestat | 27 | FRET Assay | [8] |

Note: The IC₅₀ values can vary based on the specific FRET substrate and assay conditions used.

Conclusion

This compound is a robust and highly valuable tool for researchers in the field of Alzheimer's disease. Its design, based on a preferred BACE-1 cleavage site and the principles of FRET, allows for sensitive and reliable measurement of BACE-1 activity. This technical guide has provided a comprehensive overview of its structure, properties, and mechanism of action, along with detailed experimental protocols and key quantitative data. By understanding and effectively utilizing this fluorogenic substrate, scientists and drug development professionals can advance our understanding of Alzheimer's disease pathogenesis and accelerate the discovery of novel therapeutic interventions targeting BACE-1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bpsbioscience.com [bpsbioscience.com]

Mca-SEVNLDAEFK(Dnp)-NH2: A Technical Guide for a FRET Substrate in β-Secretase Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Förster Resonance Energy Transfer (FRET) substrate, Mca-SEVNLDAEFK(Dnp)-NH2, for the study of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. This document outlines the substrate's core properties, detailed experimental protocols for its use, and visual representations of the underlying biochemical processes to support researchers in their drug discovery and development efforts.

Core Principles and Mechanism of Action

The this compound peptide is a fluorogenic substrate designed to quantify the enzymatic activity of β-secretase. Its sequence, SEVNLDAEFK, is derived from the "Swedish" mutation of the amyloid precursor protein (APP), which is known to be more efficiently cleaved by BACE1.

The substrate operates on the principle of FRET. It incorporates a fluorescent donor molecule, (7-Methoxycoumarin-4-yl)acetyl (Mca), at the N-terminus and a quenching acceptor molecule, 2,4-Dinitrophenyl (Dnp), attached to the lysine (K) residue. In the intact peptide, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence emission through resonance energy transfer.

Upon the introduction of active β-secretase, the enzyme specifically cleaves the peptide bond between the Leucine (L) and Aspartic acid (D) residues. This cleavage separates the Mca fluorophore from the Dnp quencher, disrupting the FRET process and leading to a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the β-secretase activity, providing a sensitive method for enzyme characterization and inhibitor screening.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the this compound substrate and its use in β-secretase assays.

Table 1: Substrate Properties

| Property | Value |

| Full Sequence | Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dnp)-NH2 |

| Fluorophore (Donor) | (7-Methoxycoumarin-4-yl)acetyl (Mca) |

| Quencher (Acceptor) | 2,4-Dinitrophenyl (Dnp) |

| β-Secretase Cleavage Site | Between Leu and Asp |

| Excitation Wavelength (λex) | ~320-328 nm |

| Emission Wavelength (λem) | ~392-420 nm |

Table 2: Recommended Assay Conditions

| Parameter | Recommended Value/Range |

| Assay Buffer | 50 mM Sodium Acetate, pH 4.5 |

| Substrate Concentration | 5-20 µM |

| Enzyme Concentration | Dependent on enzyme purity and activity; titrate for optimal signal |

| Incubation Temperature | 37°C |

| Assay Format | 96-well or 384-well black plates (low fluorescence background) |

| Instrumentation | Fluorescence plate reader |

Table 3: Kinetic Parameters

| Parameter | Value |

| Michaelis Constant (Km) | Not readily available in published literature; requires empirical determination. |

| Maximum Velocity (Vmax) | Not readily available in published literature; requires empirical determination. |

| Catalytic Efficiency (kcat/Km) | Not readily available in published literature; requires empirical determination. |

Note: The specific kinetic constants (Km and Vmax) for this compound with β-secretase are not consistently reported in publicly available literature and are best determined experimentally under the specific assay conditions being used.

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents and the execution of a standard β-secretase activity assay using this compound.

Reagent Preparation

-

Assay Buffer (50 mM Sodium Acetate, pH 4.5):

-

Prepare a solution of 50 mM sodium acetate in nuclease-free water.

-

Adjust the pH to 4.5 using acetic acid.

-

Filter sterilize the buffer and store at 4°C.

-

-

Substrate Stock Solution (e.g., 1 mM):

-

The this compound substrate is typically supplied as a lyophilized powder.

-

Reconstitute the peptide in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1 mM).

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

-

β-Secretase (BACE1) Enzyme Solution:

-

Reconstitute or dilute the purified BACE1 enzyme in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration curve.

-

Keep the enzyme solution on ice during the experiment to maintain its activity.

-

-

Inhibitor Solutions (for screening assays):

-

Dissolve test compounds (potential inhibitors) in DMSO to create concentrated stock solutions.

-

Prepare serial dilutions of the inhibitor stocks in the assay buffer to achieve the desired final concentrations in the assay.

-

β-Secretase Activity Assay Protocol (96-well plate format)

-

Prepare the Assay Plate:

-

In a 96-well black, flat-bottom plate, add the following components to each well in the specified order:

-

Assay Buffer: Add a sufficient volume to bring the final reaction volume to 100 µL.

-

Inhibitor or Vehicle: Add the desired volume of the inhibitor dilution or an equivalent volume of the vehicle (e.g., assay buffer with the same percentage of DMSO as the inhibitor solution) for control wells.

-

Substrate Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 10 µM). Add the diluted substrate to each well.

-

-

-

Pre-incubation:

-

Gently mix the contents of the plate.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

-

Initiate the Reaction:

-

Add the BACE1 enzyme solution to each well to initiate the enzymatic reaction.

-

Immediately mix the contents of the plate thoroughly but gently to avoid bubbles.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.

-

Use an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 405 nm. The optimal wavelengths may vary slightly depending on the instrument, so it is advisable to perform a wavelength scan.

-

-

Data Analysis:

-

For each well, plot the fluorescence intensity as a function of time.

-

The initial velocity (rate) of the reaction is determined from the linear portion of the curve.

-

For inhibitor screening, calculate the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control.

-

To determine the IC50 value of an inhibitor, plot the percentage of inhibition against a range of inhibitor concentrations and fit the data to a dose-response curve.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound FRET substrate and its application in β-secretase assays.

Caption: FRET mechanism of the this compound substrate.

Caption: Enzymatic cleavage of the substrate by β-secretase.

Caption: A typical experimental workflow for a β-secretase inhibition assay.

Unveiling the Role of Mca-SEVNLDAEFK(Dnp)-NH2 in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of the fluorogenic peptide substrate, Mca-SEVNLDAEFK(Dnp)-NH2, a pivotal tool in neuroscience research, particularly in the study of Alzheimer's disease. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and its utility in dissecting enzymatic activity and screening for potential therapeutic inhibitors.

Introduction to this compound

This compound is a highly specific, internally quenched fluorogenic substrate designed to assay the activity of β-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides. The accumulation of these peptides is a pathological hallmark of Alzheimer's disease.

The substrate's design is based on the principle of Förster Resonance Energy Transfer (FRET). It comprises a fluorescent reporter group, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher group, 2,4-Dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide backbone by BACE1 between the leucine (L) and aspartic acid (D) residues, the Mca fluorophore is liberated from the quenching effects of the Dnp group, leading to a significant and quantifiable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal provides a sensitive and continuous assay for BACE1 activity.

Core Applications in Neuroscience

The primary application of this compound in neuroscience is the sensitive and specific measurement of BACE1 activity. This has significant implications for:

-

Alzheimer's Disease Research: Understanding the role of BACE1 in the pathogenesis of Alzheimer's disease is a major area of investigation. This substrate allows researchers to study the regulation of BACE1 activity in various experimental models, including cell cultures and tissue homogenates from animal models of the disease.

-

High-Throughput Screening (HTS) for BACE1 Inhibitors: The fluorogenic nature of the assay makes it highly amenable to HTS platforms for the discovery of novel BACE1 inhibitors. The direct and rapid readout of enzymatic activity allows for the efficient screening of large compound libraries to identify potential therapeutic candidates for Alzheimer's disease.

-

Enzyme Kinetics and Characterization: This substrate is instrumental in determining the kinetic parameters of BACE1, such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat). It is also used to determine the potency of BACE1 inhibitors by calculating their half-maximal inhibitory concentration (IC50) values.

-

Investigating BACE1 Activity in Different Biological Contexts: Researchers utilize this compound to explore how BACE1 activity is modulated by various physiological and pathological conditions in neuronal and non-neuronal cells.

While BACE1 is the primary target, this substrate may also be cleaved by other proteases with similar substrate specificity, such as thimet oligopeptidase, necessitating appropriate controls in experimental design.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound and related fluorogenic substrates in BACE1 assays. It is important to note that specific kinetic values can vary depending on the exact experimental conditions, including buffer composition, pH, and temperature.

Table 1: General Properties of this compound

| Property | Value |

| Full Peptide Sequence | Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dnp)-NH2 |

| Fluorophore (Mca) Ex/Em | ~328 nm / ~393 nm |

| Quencher | 2,4-Dinitrophenyl (Dnp) |

| Primary Target Enzyme | Beta-secretase 1 (BACE1) |

| Principle of Detection | Förster Resonance Energy Transfer (FRET) |

Experimental Protocols

This section provides a detailed methodology for a standard BACE1 activity assay using a fluorogenic substrate like this compound. This protocol is adaptable for use with purified enzyme, cell lysates, or brain tissue homogenates.[1]

Reagent Preparation

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5.

-

BACE1 Enzyme: Recombinant human BACE1 (or other source) diluted in assay buffer to the desired concentration.

-

Substrate: this compound stock solution (e.g., 10 mM in DMSO), diluted to the desired final concentration in assay buffer.

-

Inhibitor (Optional): BACE1 inhibitor stock solution in DMSO, with serial dilutions prepared.

-

96-well Plate: Black, opaque microplate for fluorescence measurements.

Assay Procedure for BACE1 Inhibition

-

Plate Setup:

-

Blank wells: Add 98 µL of assay buffer.

-

Control (No Inhibitor) wells: Add 98 µL of BACE1 enzyme solution.

-

Inhibitor wells: Add 98 µL of BACE1 enzyme solution.

-

-

Inhibitor Addition:

-

Add 2 µL of DMSO to the Blank and Control wells.

-

Add 2 µL of the desired inhibitor concentration to the Inhibitor wells.

-

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 100 µL of the diluted this compound substrate solution to all wells. The final volume in each well will be 200 µL.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) every 5 minutes for 60-90 minutes at 37°C using a fluorescence plate reader.

-

Data Analysis:

-

Subtract the background fluorescence (from Blank wells) from all readings.

-

Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

BACE1 Activity Assay in Brain Homogenates

-

Tissue Preparation:

-

Homogenize brain tissue (e.g., cortex or hippocampus) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the total protein concentration using a standard protein assay (e.g., BCA).

-

-

Assay Procedure:

-

Add 50 µg of total protein from the brain homogenate to each well of a 96-well plate.

-

Adjust the volume in each well to 100 µL with assay buffer (50 mM Sodium Acetate, pH 4.5).

-

Initiate the reaction by adding 100 µL of the this compound substrate solution.

-

Measure fluorescence kinetically as described in section 4.2.5.

-

The rate of fluorescence increase is proportional to the BACE1 activity in the brain homogenate.

-

Visualizations: Signaling Pathways and Experimental Workflows

BACE1 Signaling Pathway in Alzheimer's Disease

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.

Experimental Workflow for BACE1 Inhibition Assay

Caption: Workflow for determining BACE1 inhibitor potency.

Conclusion

This compound stands as a critical tool for neuroscience researchers investigating the role of BACE1 in health and disease. Its high sensitivity, specificity, and suitability for high-throughput applications have significantly advanced our understanding of Alzheimer's disease pathogenesis and have provided a robust platform for the discovery of novel therapeutic agents. The protocols and information provided in this guide offer a solid foundation for the successful application of this powerful research tool.

References

An In-depth Technical Guide to the Peptide Sequence Mca-SEVNLDAEFK(Dnp)-NH2: A Tool for Alzheimer's Disease Research

For Immediate Release

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Mca-SEVNLDAEFK(Dnp)-NH2, a critical tool for researchers, scientists, and drug development professionals engaged in the study of Alzheimer's disease. This document outlines the core principles of its application, detailed experimental methodologies, and relevant biological pathways.

Introduction to this compound

The peptide this compound is a highly specific substrate for the enzyme β-secretase (BACE1), a key player in the pathogenesis of Alzheimer's disease. This synthetic peptide is designed based on the "Swedish" mutation of the amyloid precursor protein (APP), which is known to be more readily cleaved by BACE1.

The functionality of this peptide is based on the principle of Fluorescence Resonance Energy Transfer (FRET). It incorporates a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp group quenches the fluorescence emitted by the Mca group. Upon cleavage of the peptide by BACE1 between the Leucine (L) and Aspartic Acid (D) residues, the Mca fluorophore is separated from the Dnp quencher, leading to a measurable increase in fluorescence. This direct relationship between enzyme activity and fluorescence signal makes this compound an invaluable tool for high-throughput screening of BACE1 inhibitors and for studying the enzyme's kinetics.

Data Presentation

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Full Peptide Sequence | Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dnp)-NH2 | |

| Fluorophore (Donor) | 7-Methoxycoumarin-4-acetyl (Mca) | |

| Quencher (Acceptor) | 2,4-Dinitrophenyl (Dnp) | |

| Excitation Wavelength (λex) | 328 nm | [1][2] |

| Emission Wavelength (λem) | 420 nm | [1][2] |

Enzymatic Kinetic Parameters

| Substrate Sequence | Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| SEVNL/DAEFR | BACE1 | 9 | 0.02 | 2,222 |

Disclaimer: The kinetic data presented above is for a similar, but not identical, peptide substrate. Researchers should determine the specific kinetic parameters for this compound under their experimental conditions.

Experimental Protocols

The following is a detailed protocol for a BACE1 activity assay using a fluorogenic substrate like this compound, adapted from a peer-reviewed method. This protocol is suitable for a 96-well plate format, enabling medium- to high-throughput analysis.

Materials:

-

This compound substrate

-

Recombinant human BACE1 enzyme

-

BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

BACE1 Inhibitor (for control)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound substrate in DMSO. Further dilute the stock solution to the desired working concentration in BACE1 Assay Buffer. Protect the substrate solution from light.

-

Dilute the recombinant human BACE1 enzyme to the desired concentration in cold BACE1 Assay Buffer. Keep the enzyme on ice.

-

Prepare a stock solution of a known BACE1 inhibitor in DMSO for the negative control wells.

-

-

Assay Setup (per well in a 96-well plate):

-

Blank Wells: Add 100 µL of BACE1 Assay Buffer.

-

Enzyme Activity Wells (No Inhibitor): Add 50 µL of BACE1 Assay Buffer and 50 µL of the diluted BACE1 enzyme solution.

-

Inhibitor Control Wells: Add 40 µL of BACE1 Assay Buffer, 10 µL of the BACE1 inhibitor solution, and 50 µL of the diluted BACE1 enzyme solution.

-

Test Compound Wells: Add 40 µL of BACE1 Assay Buffer, 10 µL of the test compound solution, and 50 µL of the diluted BACE1 enzyme solution.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 10 µL of the this compound substrate working solution to all wells except the blank wells.

-

The final volume in each well should be approximately 110 µL.

-

-

Incubation and Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (328 nm) and emission (420 nm) wavelengths.

-

Monitor the increase in fluorescence intensity over time (kinetic assay) at a constant temperature (e.g., 37°C). Readings can be taken every 1-5 minutes for a total of 30-60 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.

-

-

Data Analysis:

-

Subtract the background fluorescence (from blank wells) from the readings of all other wells.

-

For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each well.

-

Calculate the percent inhibition for test compounds by comparing their reaction velocities to the enzyme activity wells (no inhibitor).

-

For inhibitor screening, IC50 values can be determined by plotting the percent inhibition against a range of inhibitor concentrations.

-

Mandatory Visualizations

Amyloid Precursor Protein (APP) Processing Pathway

Caption: The two major processing pathways of the amyloid precursor protein (APP).

Experimental Workflow for a FRET-based BACE1 Assay

References

In-Depth Technical Guide: Mca-SEVNLDAEFK(Dnp)-NH2 as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-SEVNLDAEFK(Dnp)-NH2 is a highly specific, fluorogenic peptide substrate designed for the sensitive measurement of peptidase activity, most notably that of β-secretase (BACE-1). This research tool is pivotal in the study of Alzheimer's disease, where BACE-1 is a key enzyme in the amyloidogenic pathway leading to the production of amyloid-β (Aβ) peptides. This guide provides a comprehensive overview of the basic characteristics, experimental applications, and underlying principles of this compound.

The substrate's design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2] It incorporates a fluorescent reporter, 7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Mca and Dnp moieties allows for efficient quenching of the Mca fluorescence.[1][2] Upon enzymatic cleavage of the peptide backbone between the fluorophore and the quencher, the two are separated, leading to a measurable increase in fluorescence.[1][2] This direct relationship between fluorescence intensity and enzymatic activity allows for real-time kinetic analysis and high-throughput screening of potential enzyme inhibitors.

Core Characteristics

The utility of this compound as a research tool is defined by its specific biochemical and physical properties. A summary of these key characteristics is presented below.

| Property | Value | Reference |

| Full Name | (7-Methoxycoumarin-4-yl)acetyl-L-seryl-L-glutamyl-L-valyl-L-asparaginyl-L-leucyl-L-aspartyl-L-alanyl-L-glutamyl-L-phenylalanyl-L-lysine(2,4-dinitrophenyl)-amide | N/A |

| Molecular Formula | C68H88N14O27 | [3] |

| Molecular Weight | 1533.5 g/mol | [3] |

| Excitation Wavelength | ~328 nm | N/A |

| Emission Wavelength | ~420 nm | N/A |

| Enzyme Specificity | Primarily BACE-1; also reported to be cleaved by thimet oligopeptidase. | [2] |

| Storage (Lyophilized) | -20°C | N/A |

| Storage (in Solution) | -20°C (use within 1 month) | N/A |

Principle of Action: FRET-Based Enzyme Activity Assay

The experimental application of this compound hinges on the FRET principle to quantify enzyme activity. The workflow of a typical BACE-1 activity assay is outlined below.

Application in Alzheimer's Disease Research: The Amyloid Precursor Protein (APP) Processing Pathway

This compound is particularly valuable in studying the amyloidogenic pathway of amyloid precursor protein (APP) processing, a central pathological cascade in Alzheimer's disease. APP can be processed by two competing pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

-

Non-Amyloidogenic Pathway: APP is cleaved by α-secretase within the Aβ domain, precluding the formation of the Aβ peptide. This is considered a neuroprotective pathway.

-

Amyloidogenic Pathway: APP is sequentially cleaved by β-secretase (BACE-1) and then γ-secretase. This process releases the Aβ peptide, which can aggregate to form the amyloid plaques characteristic of Alzheimer's disease.

The fluorogenic substrate this compound mimics the "Swedish" mutation of the APP cleavage site, making it a highly efficient substrate for BACE-1 and an excellent tool for screening BACE-1 inhibitors.

References

Methodological & Application

Application Notes and Protocols for Mca-SEVNLDAEFK(Dnp)-NH2 BACE-1 Enzyme Kinetics Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-secretase 1 (BACE-1), also known as beta-site amyloid precursor protein cleaving enzyme 1, is a key aspartyl protease in the amyloidogenic pathway.[1][2][3] Its cleavage of the Amyloid Precursor Protein (APP) is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in the brains of individuals with Alzheimer's disease.[1][2][3][4] Consequently, BACE-1 is a prime therapeutic target for the development of inhibitors to treat Alzheimer's disease.

This document provides a detailed protocol for a BACE-1 enzyme kinetics assay using the fluorogenic substrate Mca-SEVNLDAEFK(Dnp)-NH2. This substrate is a peptide sequence based on the "Swedish" mutation of APP, which enhances its cleavage by BACE-1. The peptide is flanked by a fluorescent donor, 7-methoxycoumarin (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of the Mca group is quenched by the Dnp group through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by BACE-1, the Mca-containing fragment is liberated from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1][5]

Principle of the Assay

The this compound BACE-1 assay is based on the principle of FRET.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology* | Semantic Scholar [semanticscholar.org]

- 4. Secretases Related to Amyloid Precursor Protein Processing [mdpi.com]

- 5. assets.fishersci.com [assets.fishersci.com]

Application Notes and Protocols for Calculating BACE-1 Activity with Mca-SEVNLDAEFK(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the activity of β-secretase (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease. The protocol utilizes the highly specific, fluorescently quenched peptide substrate, Mca-SEVNLDAEFK(Dnp)-NH2, which mimics the "Swedish" mutation of the amyloid precursor protein (APP), a natural substrate for BACE-1.[1][2][3]

Principle of the Assay

The assay is based on Fluorescence Resonance Energy Transfer (FRET).[4][5] The substrate, this compound, contains a fluorescent donor group, 7-methoxycoumarin (Mca), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp).[6][7] In the intact peptide, the close proximity of the Dnp group quenches the fluorescence of the Mca group.[1][2][3][6][7] Upon cleavage of the peptide by BACE-1 between the Leucine (L) and Aspartic acid (D) residues, the Mca fluorophore is separated from the Dnp quencher.[1][2][3] This separation leads to a significant increase in fluorescence intensity, which is directly proportional to the BACE-1 enzymatic activity.[1][2][3][6][7]

BACE-1 Cleavage of APP and the FRET Substrate

Quantitative Data Summary

The following tables summarize typical quantitative parameters for a BACE-1 activity assay using the this compound substrate.

Table 1: Reagent and Sample Preparation

| Component | Stock Concentration | Working Concentration | Solvent/Buffer | Storage |

| This compound Substrate | 1 mg/mL (500 µM)[8] | 10 µM | DMSO | -20°C, protected from light |

| Recombinant Human BACE-1 | 0.3 units/µL[8] | Varies (e.g., 10 milliunits)[9] | Assay Buffer | -80°C |

| BACE-1 Assay Buffer | 1X | 1X | 50 mM Sodium Acetate (pH 4.5)[9] | 4°C |

| BACE-1 Inhibitor (Control) | Varies | Varies | DMSO | -20°C |

| Cell/Tissue Lysate | 2-4 mg/mL[10] | 25-200 µg total protein[10] | BACE-1 Extraction Buffer | -80°C |

| EDANS or Mca Standard | 100 µM | 0-100 pmol/well | Assay Buffer | -20°C |

Table 2: Assay Parameters

| Parameter | Value | Notes |

| Plate Format | 96-well, black, flat-bottom | Opaque plates are necessary to minimize background fluorescence.[11] |

| Reaction Volume | 100 µL | Can be adjusted for different plate formats.[8] |

| Excitation Wavelength (Ex) | 320-345 nm[8][12][13] | Optimal wavelength may vary slightly depending on the instrument. |

| Emission Wavelength (Em) | 405-510 nm[8][12][13] | Optimal wavelength may vary slightly depending on the instrument. |

| Incubation Temperature | 37°C[8][10][11] | |

| Incubation Time | 30-120 minutes[8][9][10][11] | For kinetic assays, readings are taken at regular intervals. |

| Reading Mode | Endpoint or Kinetic[9][11] | Kinetic mode is recommended for determining reaction velocity. |

Experimental Workflow

Detailed Experimental Protocol

This protocol is adapted from various sources for the use of the this compound substrate in a 96-well format.[8][10][11]

1. Reagent Preparation

-

BACE-1 Assay Buffer (1X): 50 mM Sodium Acetate, pH 4.5. Warm to room temperature before use.

-

This compound Substrate Stock Solution (500 µM): Dissolve the lyophilized substrate in DMSO to a final concentration of 1 mg/mL.[8] Aliquot and store at -20°C.

-

Substrate Working Solution (e.g., 20 µM): Dilute the substrate stock solution in BACE-1 Assay Buffer. Prepare this solution fresh and protect it from light.

-

BACE-1 Enzyme Working Solution: Just before use, dilute the BACE-1 enzyme stock in ice-cold BACE-1 Assay Buffer to the desired concentration.[8] Keep the diluted enzyme on ice.

-

Fluorescent Standard (e.g., EDANS or Mca): Prepare a series of dilutions from the stock solution in BACE-1 Assay Buffer to generate a standard curve (e.g., 0, 20, 40, 60, 80, 100 pmol/well).

-

Sample Preparation (Cell or Tissue Lysates):

-

Homogenize tissue or cells in ice-cold BACE-1 Extraction Buffer.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

2. Assay Procedure

-

Set up the 96-well plate on ice. Add the following components to each well:

| Well Type | Component 1 | Volume (µL) | Component 2 | Volume (µL) | Component 3 | Volume (µL) | Component 4 | Volume (µL) | Final Volume (µL) |

| Blank (No Enzyme) | Assay Buffer | 50 | Substrate Working Solution | 50 | - | - | - | - | 100 |

| Positive Control | Assay Buffer | 48 | BACE-1 Enzyme | 2 | Substrate Working Solution | 50 | - | - | 100 |

| Negative Control (Inhibitor) | Assay Buffer | 47 | BACE-1 Inhibitor | 1 | BACE-1 Enzyme | 2 | Substrate Working Solution | 50 | 100 |

| Sample | Sample Lysate | 2-50 | Assay Buffer | to 50 | BACE-1 Enzyme | 2 | Substrate Working Solution | 50 | 102+ |

| Standard Curve | Standard Dilutions | 100 | - | - | - | - | - | - | 100 |

-

For inhibitor screening, pre-incubate the enzyme with the inhibitor for 10-30 minutes at 37°C before adding the substrate.

-

Initiate the reaction by adding the Substrate Working Solution to all wells except the standard curve wells.

-

Mix the contents of the plate gently by tapping the sides.

-

For a kinetic assay: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity every 5 minutes for 60-120 minutes.[11]

-

For an endpoint assay: Cover the plate and incubate at 37°C for a fixed time (e.g., 60 minutes). After incubation, measure the fluorescence intensity.

-

(Optional) The reaction can be stopped by adding a stop solution, which stabilizes the fluorescent signal for an extended period.[8]

Data Analysis

-

Blank Subtraction: Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all other wells.

-

Standard Curve: Plot the blank-corrected fluorescence values of the standards against the known amount (in pmoles) of the fluorescent standard. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the fluorescence intensity and 'x' is the amount of product in pmoles.

-

Calculate Amount of Cleaved Substrate:

-

For endpoint assays: Use the standard curve equation to convert the blank-corrected fluorescence intensity of each sample into the amount (pmoles) of cleaved substrate.

-

For kinetic assays: Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/Δtime). Convert this rate from RFU/min to pmol/min using the slope from the standard curve.

-

-

Calculate BACE-1 Activity: Express the BACE-1 activity as the amount of substrate cleaved per unit of time per amount of protein in the sample (e.g., pmol/min/µg of protein).

Activity = (pmol of cleaved substrate) / (incubation time in min * µg of protein)

-

Inhibitor Screening: Calculate the percentage of inhibition for each inhibitor concentration.

% Inhibition = [1 - (Activity with inhibitor / Activity without inhibitor)] x 100

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Signal | - Insufficient enzyme or substrate concentration.- Low sensitivity of the fluorometer.- Inactive enzyme. | - Increase the concentration of enzyme and/or substrate.- Increase the incubation time.- Ensure proper storage and handling of the enzyme. |

| High Background | - Substrate degradation.- Autofluorescence from samples or compounds. | - Prepare fresh substrate solution and protect from light.- Include a "sample blank" control (sample without enzyme). |

| Non-linear Kinetics | - Substrate depletion (>10-15% conversion).- Enzyme instability. | - Reduce the enzyme concentration or incubation time.- Ensure the assay buffer conditions are optimal for enzyme stability. |

| Erratic Readings | - Incomplete mixing.- Pipetting errors.- Presence of interfering substances in the sample. | - Ensure thorough but gentle mixing of reagents in the wells.- Use calibrated pipettes.- Consider sample purification steps if interference is suspected. |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Functional insights from targeted imaging BACE1: the first near-infrared fluorescent probe for Alzheimer’s disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adooq.com [adooq.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for Cell-Based Assays Using Mca-SEVNLDAEFK(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-SEVNLDAEFK(Dnp)-NH2 is a highly sensitive fluorogenic peptide substrate designed for the specific measurement of peptidase activity, most notably Beta-secretase 1 (BACE1) and Thimet Oligopeptidase (THOP1). This substrate operates on the principle of Förster Resonance Energy Transfer (FRET). It incorporates a fluorescent 7-methoxycoumarin (Mca) group and a quenching 2,4-dinitrophenyl (Dnp) group. In its intact state, the close proximity of the Dnp group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, the Mca group is liberated, resulting in a quantifiable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal makes this compound an invaluable tool for high-throughput screening of enzyme inhibitors and for studying enzyme kinetics in cell-based environments.

Principle of the Assay

The core of the assay is the enzymatic cleavage of the this compound substrate. The rate of this cleavage is directly proportional to the activity of the target peptidase in the sample. The resulting increase in fluorescence can be monitored over time using a fluorescence plate reader, with excitation typically around 328 nm and emission detection at approximately 420 nm. This allows for real-time kinetic analysis of enzyme activity within a cellular context, providing insights into the efficacy of potential inhibitors and the regulation of peptidase activity by cellular signaling pathways.

Application 1: Monitoring BACE1 Activity in a Cell-Based Assay

Background: Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[1][2][3] This cleavage is a critical step in the generation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1][2] Therefore, the inhibition of BACE1 is a primary therapeutic target for the treatment of Alzheimer's.[1][4] The this compound substrate, which contains the Swedish mutation cleavage site of APP, is an effective tool for measuring BACE1 activity in a cellular environment.[5][6]

Signaling Pathway:

Experimental Protocol: BACE1 Activity in Cell Lysates

This protocol provides a method for quantifying BACE1 activity in cell lysates using the this compound substrate.

Materials:

-

Cells expressing BACE1 (e.g., HEK293 cells overexpressing BACE1)

-

This compound substrate

-

Cell lysis buffer (e.g., RIPA buffer)

-

Assay buffer: 0.2 M Sodium Acetate, pH 4.5[7]

-

BACE1 inhibitor (positive control for inhibition)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Cell Culture and Lysis:

-

Culture cells to 70-80% confluency.

-

Wash cells with ice-cold PBS and lyse using a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Preparation:

-

Prepare a stock solution of the this compound substrate in DMSO.

-

In a 96-well plate, add cell lysate (containing a standardized amount of protein) to each well.

-

For inhibitor studies, pre-incubate the lysate with various concentrations of the BACE1 inhibitor for a specified time.

-

Include control wells:

-

Blank: Assay buffer only.

-

Negative control: Cell lysate without substrate.

-

Positive control: Cell lysate with substrate.

-

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the this compound substrate to each well to a final concentration of 1-10 µM.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.

-

For kinetic assays, record fluorescence readings at regular intervals (e.g., every 5 minutes) for up to 60 minutes.[8]

-

For endpoint assays, incubate the plate for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.

-

-

Data Analysis:

-

Subtract the background fluorescence (blank wells) from all readings.

-

For kinetic assays, determine the reaction rate (Vmax) from the linear portion of the fluorescence versus time plot.

-

For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Quantitative Data: BACE1 Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of spirocyclic inhibitors against BACE1, as determined by a similar FRET-based assay.

| Compound No. | Observed pIC50 |

| 1 | 4.43 |

| 2 | 6.34 |

| 3 | 7.62 |

| 4b | 7.03 |

| 5 | 7.17 |

| 6 | 5.77 |

| 7b | 5.14 |

| 8b | 7.55 |

| 9b | 7.22 |

| 10 | 7.22 |

| 11 | 7.41 |

| 12 | 7.44 |

| 13b | 5.54 |

| 14 | 7.16 |

| 15 | 7.13 |

| 16b | 6.46 |

| 17 | 7.55 |

| 18 | 7.00 |

| 19 | 6.56 |

| 20 | 6.37 |

| 21b | 5.06 |

| 22b | 6.95 |

| 23 | 5.63 |

| 25 | 7.47 |

| 26 | 7.20 |

| 27b | 8.00 |

| 28 | 6.89 |

| 29 | 6.84 |

| 30 | 6.82 |

Data adapted from a study on spirocyclic BACE-1 inhibitors.[3]

Application 2: Measuring Thimet Oligopeptidase (THOP1) Activity in a Cell-Based Assay

Background: Thimet Oligopeptidase (THOP1), also known as endopeptidase 24.15, is a zinc metalloendopeptidase that is ubiquitously expressed in mammalian tissues.[1][9] It plays a crucial role in the metabolism of neuropeptides and in the generation of peptides for antigen presentation by MHC class I molecules.[2][10] THOP1 is primarily located in the cytosol and nucleus, but can also be secreted.[1][9] Given its broad substrate specificity for peptides ranging from 5 to 22 amino acids, this compound can be utilized to measure its activity.[1]

Experimental Workflow:

References

- 1. Thimet Oligopeptidase Biochemical and Biological Significances: Past, Present, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medcraveonline.com [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Functional insights from targeted imaging BACE1: the first near-infrared fluorescent probe for Alzheimer’s disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thimet Oligopeptidase (EC 3.4.24.15) Key Functions Suggested by Knockout Mice Phenotype Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

Application Notes and Protocols for In Situ Measurement of Beta-Secretase (BACE1) Activity with Mca-SEVNLDAEFK(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-secretase 1 (BACE1), an aspartyl protease, is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease. BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the production and subsequent aggregation of amyloid-beta (Aβ) peptides in the brain.[1] Consequently, BACE1 is a prime therapeutic target for the development of inhibitors to treat Alzheimer's disease.

This document provides detailed protocols for measuring BACE1 activity using the fluorogenic substrate Mca-SEVNLDAEFK(Dnp)-NH2. This substrate is based on the "Swedish" mutation of APP, which enhances its cleavage by BACE1. The principle of the assay relies on Fluorescence Resonance Energy Transfer (FRET). The 7-methoxycoumarin (Mca) group acts as a fluorophore, and its fluorescence is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage of the peptide by BACE1, the Mca fluorophore is separated from the Dnp quencher, resulting in a detectable increase in fluorescence intensity that is proportional to BACE1 activity.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the amyloid precursor protein processing pathway and a general workflow for a BACE1 activity assay.

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Caption: General workflow for a BACE1 FRET-based activity assay.

Quantitative Data

Kinetic Parameters of BACE1

| Substrate | Km (µM) | Vmax (µM/min) | Enzyme Source | Reference |

| BACE1 Peptide Substrate | 11.0 | 12.0 x 10⁴ | Commercial recombinant BACE1 | [2] |

Note: These values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

IC50 Values of BACE1 Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides examples of IC50 values for known BACE1 inhibitors.

| Inhibitor | IC50 (nM) | Assay Conditions |

| BACE1 Inhibitor IV | 190 ± 20 | hrBACE1-IMER with Substrate IV |

| Uleine | 570 ± 50 | hrBACE1-IMER with Substrate IV |

Note: IC50 values are highly dependent on the substrate concentration and specific assay conditions.

Experimental Protocols

Protocol 1: In Vitro BACE1 Activity Assay Using Purified Enzyme

This protocol is designed for screening BACE1 inhibitors and characterizing enzyme kinetics using purified recombinant BACE1.

Materials:

-

Recombinant human BACE1 enzyme

-

This compound substrate

-

Assay Buffer: 0.2 M Sodium Acetate, pH 4.5[3]

-

BACE1 inhibitors and vehicle (e.g., DMSO)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader with kinetic capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a 1 mg/mL (approx. 650 µM) stock solution of the this compound substrate in DMSO. Store in aliquots at -20°C, protected from light.

-

Immediately before use, dilute the substrate stock solution to the desired final concentration (e.g., 10 µM) in Assay Buffer.

-

Dilute the recombinant BACE1 enzyme in ice-cold Assay Buffer to the desired concentration (e.g., 7.5-10 ng/µL).[4] Keep on ice.

-

Prepare serial dilutions of BACE1 inhibitors in Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.[4]

-

-

Assay Setup (per well):

-

Blank (no enzyme): 80 µL Assay Buffer + 20 µL Substrate solution.

-

Positive Control (no inhibitor): 60 µL Assay Buffer + 20 µL BACE1 enzyme solution + 20 µL Substrate solution.

-

Inhibitor Wells: 50 µL Assay Buffer + 10 µL inhibitor dilution + 20 µL BACE1 enzyme solution + 20 µL Substrate solution.

-

-

Measurement:

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[1]

-

Protocol 2: BACE1 Activity Assay in Cell or Tissue Lysates

This protocol allows for the measurement of endogenous BACE1 activity in biological samples.[3][5][6]

Materials:

-

Cell pellets or tissue samples

-

BACE1 Extraction Buffer (e.g., containing 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and protease inhibitors)

-

All materials listed in Protocol 1

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in ice-cold BACE1 Extraction Buffer.[6]

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup (per well):

-

Add 20-50 µg of total protein lysate to each well.

-

Adjust the volume in each well to 80 µL with Assay Buffer.

-

Include a "lysate blank" for each sample, which contains the lysate but no substrate, to account for background fluorescence.

-

Set up positive and negative controls as described in Protocol 1.

-

-

Measurement:

-

Follow the measurement steps as outlined in Protocol 1.

-

Protocol 3: Advanced Application - Considerations for In Situ BACE1 Activity Measurement in Live Cells

Measuring BACE1 activity directly in living cells using a synthetic substrate like this compound is challenging due to the cell membrane's impermeability to most peptides. This protocol outlines a potential approach that may require significant optimization.

Materials:

-

Cultured cells (e.g., neuronal cell lines like SH-SY5Y)

-

This compound substrate

-

Peptide delivery reagent (e.g., a cell-penetrating peptide like TAT) or electroporation/microinjection equipment

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Confocal or fluorescence microscope with a heated stage and CO2 incubator

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere and grow to the desired confluency.

-

-

Substrate Delivery (requires optimization):

-

Option A: Peptide Delivery Reagents: Complex the this compound substrate with a cell-penetrating peptide according to the manufacturer's instructions. Incubate the cells with the complex in serum-free medium for a specified time to allow for cellular uptake.

-

Option B: Electroporation or Microinjection: Use specialized equipment to introduce the substrate directly into the cytoplasm. These methods can be effective but may also induce cellular stress.

-

-

Live-Cell Imaging:

-

After substrate delivery, wash the cells gently with pre-warmed live-cell imaging medium.

-

Place the dish on the microscope stage maintained at 37°C and 5% CO2.

-

Acquire fluorescence images over time using appropriate filter sets for Mca (e.g., DAPI or similar channel). An increase in fluorescence in specific cellular compartments (e.g., endosomes, where BACE1 is active) would indicate substrate cleavage.

-

-

Controls:

-

Treat cells with a known BACE1 inhibitor prior to and during substrate incubation to confirm that the observed fluorescence increase is specific to BACE1 activity.

-

Image cells that have not been treated with the substrate to determine background autofluorescence.

-

Data Analysis

-

Standard Curve: If absolute quantification is required, generate a standard curve using a known concentration of the free Mca fluorophore.

-

Enzyme Activity: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Subtract the rate of the blank from all other readings. Enzyme activity can be expressed as relative fluorescence units (RFU) per minute or converted to pmol/min using the standard curve.

-

Inhibitor IC50 Determination: Plot the percentage of BACE1 inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | Substrate degradation | Protect substrate from light and repeated freeze-thaw cycles. |

| Autofluorescence of compounds/lysate | Run appropriate blanks (no enzyme, no substrate) to subtract background. | |

| Low Signal | Low enzyme activity | Increase enzyme/lysate concentration or incubation time. |

| Inactive enzyme | Ensure proper storage and handling of the enzyme. | |

| Incorrect filter settings | Use excitation/emission wavelengths of 320/405 nm. | |

| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. |

| Enzyme instability | Ensure assay buffer has the correct pH (4.5). |

References

- 1. Delivery of Proteins, Peptides or Cell-impermeable Small Molecules into Live Cells by Incubation with the Endosomolytic Reagent dfTAT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Dual Fluorochrome Near-Infrared Imaging Probe for Potential Alzheimer’s Enzyme Biomarkers-BACE1 and Cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Live-Cell Imaging of Protease Activity: Assays to Screen Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Detection of Protease Activity by Fluorescent Peptide Zymography [jove.com]

- 6. In vivo imaging and biochemical characterization of protease function using fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening Assays Using Mca-SEVNLDAEFK(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of the fluorogenic substrate, Mca-SEVNLDAEFK(Dnp)-NH2 , in high-throughput screening (HTS) assays. This substrate is a powerful tool for measuring the activity of proteases, particularly Beta-secretase 1 (BACE-1), a key enzyme implicated in the pathogenesis of Alzheimer's disease. The substrate incorporates the "Swedish" mutation of the amyloid precursor protein (APP), rendering it a highly specific target for BACE-1. Cleavage of the peptide by the enzyme separates a 7-methoxycoumarin (Mca) fluorophore from a 2,4-dinitrophenyl (Dnp) quencher, resulting in a quantifiable increase in fluorescence. This FRET-based (Fluorescence Resonance Energy Transfer) mechanism allows for a sensitive and continuous assay format suitable for HTS of potential enzyme inhibitors.

Principle of the Assay

The this compound substrate is an internally quenched fluorogenic peptide. The principle of the assay is based on Fluorescence Resonance Energy Transfer (FRET).

Caption: FRET-based cleavage of this compound.

Primary Application: High-Throughput Screening of BACE-1 Inhibitors

Background: BACE-1 is a prime therapeutic target for Alzheimer's disease as it initiates the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which subsequently form senile plaques in the brain. The this compound substrate mimics the cleavage site of APP preferred by BACE-1.

BACE-1 Signaling Pathway in Alzheimer's Disease: